(4-butyl-2-methyl-1,3-thiazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4-butyl-2-methyl-1,3-thiazol-5-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-7-16-19(26-13(2)21-16)20(23)22-9-8-14-10-17(24-3)18(25-4)11-15(14)12-22/h10-11H,5-9,12H2,1-4H3 |
InChI Key |
IIZWMXRTWBOPJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (4-butyl-2-methyl-1,3-thiazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also referred to as Y042-6202, is a complex organic molecule featuring a thiazole ring and an isoquinoline derivative. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that may influence its biological interactions. The structural features include:
- Thiazole Ring : Known for its diverse biological activities including antimicrobial and antifungal properties.
- Isoquinoline Derivative : Commonly found in various natural products with potential neuroprotective and anticancer effects.
Biological Activities
Research has demonstrated that compounds structurally similar to Y042-6202 exhibit a range of biological activities. Some notable findings include:
- Antimicrobial Activity : Compounds with thiazole moieties have shown significant antimicrobial properties. For instance, related thiazole derivatives have been reported to inhibit bacterial growth effectively.
- Antioxidant Properties : Isoquinoline derivatives are known for their antioxidant capabilities, which may contribute to the protective effects against oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that Y042-6202 may exhibit antiproliferative effects on cancer cell lines, particularly through mechanisms involving the inhibition of specific proteins related to tumorigenesis.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activities of Y042-6202. Key findings from various studies include:
- HO-1 Inhibition : A study indicated that compounds similar to Y042-6202 can inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. The inhibitory potency was measured using IC50 values, revealing significant activity at concentrations around 10 µM .
- Cell Viability Reduction : In experiments with cancer cell lines such as U87MG and DU145, Y042-6202 demonstrated a reduction in cell viability by approximately 50% at concentrations of 10 µM .
Case Studies
Several case studies further elucidate the compound's potential:
Synthesis Methods
The synthesis of Y042-6202 can be approached through various methodologies, each affecting yield and purity:
- Amide Formation : Initial reactions involve creating amides from carboxylic acid derivatives using carbonyldiimidazole (CDI).
- Etherification : Subsequent steps include etherification with dibromobutane under reflux conditions.
- Nucleophilic Displacement : The final product is obtained through nucleophilic displacement reactions involving imidazole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole/Thiadiazole-Based Methanones
Key structural analogs include compounds synthesized by Bhole and Bhusari (2010), such as (4-hydroxyphenyl)[5-substituted alkyl/aryl-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and related derivatives. These compounds were evaluated for antitumor activity, with substituents on the thiadiazole ring (e.g., alkyl chains, aryl groups) significantly influencing potency. For example:
| Compound Structure | Substituents (R) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| (4-Hydroxyphenyl)[5-(CH₂CH₂CH₃)-thiadiazol] | Propyl | 12.4 | |
| Target Compound | Butyl, methyl | Pending | — |
Dihydroisoquinoline Derivatives
The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety distinguishes the target compound from analogs like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diaminothiophene-5-yl)methanone (), which lacks the dihydroisoquinoline system. Dihydroisoquinolines are associated with sigma receptor binding, as demonstrated in studies where sigma 2 receptor density correlated with tumor proliferation rates . This suggests the target compound could uniquely target proliferative cancer cells, unlike thiophene-based analogs .
Receptor Binding and Mechanism Hypotheses
For instance:
- Sigma 2 receptors are overexpressed in proliferative breast cancer cells, and ligands targeting these receptors could serve as diagnostic or therapeutic agents .
- Thiazole-containing compounds often exhibit antitumor activity via kinase inhibition or apoptosis induction .
This dual functionality (receptor binding + cytotoxic effects) positions the target compound as a multifunctional candidate compared to simpler analogs.
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
α-Bromo ketone precursor: 4-bromo-2-butanoyl-5-methylthiazole.
-
Thiourea or substituted thioamide.
-
-
Catalyst : Silica-supported tungstosilisic acid (SiW·SiO₂) enhances yield (79–93%) under green conditions.
-
Solvent : Ethanol/water (1:1) under reflux or ultrasonic irradiation (room temperature).
-
Key Steps :
-
Cyclocondensation : Forms the thiazole core via nucleophilic attack of sulfur on the α-carbon.
-
Aromatic Substitution : Introduces the butyl group via alkylation or Friedel-Crafts acylation.
-
Table 1 : Hantzsch Synthesis Parameters for Thiazole Intermediate
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 15% SiW·SiO₂ | 85–90 | |
| Temperature | 65°C (reflux) | 88 | |
| Ultrasonic Irradiation | 40 kHz, 25°C | 90 | |
| Reaction Time | 2–3.5 h (reflux) | 87 |
Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline
The dihydroisoquinoline fragment is synthesized via Bischler-Napieralski cyclization or reductive amination.
Bischler-Napieralski Cyclization
-
Reactants :
-
Phenethylamine derivative: 3,4-dimethoxyphenethylamine.
-
Cyclizing Agent: Phosphoryl chloride (POCl₃) or PCl₅.
-
-
Conditions :
-
Cyclization : 3,4-Dimethoxyphenethylamine (1.0 eq.) reacted with POCl₃ in toluene.
-
Reduction : Intermediate imine reduced with NaBH₄ in methanol (yield: 73–79%).
Reductive Amination
-
Reactants :
-
Aldehyde: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde.
-
Amine: Methylamine or tert-butyl carbamate.
-
Coupling of Thiazole and Dihydroisoquinoline Moieties
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling links the thiazole and dihydroisoquinoline fragments.
-
Thiazole Boronic Ester : Prepared from 4-butyl-2-methylthiazole-5-boronic acid pinacol ester.
-
Dihydroisoquinoline Halide : 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl bromide.
-
Conditions :
Table 2 : Cross-Coupling Optimization
Nucleophilic Acyl Substitution
Alternative coupling via methanone formation:
-
Activation : Thiazole-5-carboxylic acid converted to acid chloride (SOCl₂, 60°C).
-
Coupling : Reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline in presence of Et₃N.
-
Yield : 65–70%.
One-Pot Multi-Component Approaches
Recent advances utilize tandem reactions to streamline synthesis:
-
Thiazole Formation : Hantzsch reaction with 2-bromo-1-(4-butyl-2-methylthiazol-5-yl)ethanone and thiourea.
-
In Situ Coupling : Addition of 6,7-dimethoxy-3,4-dihydroisoquinoline and DCC (dicyclohexylcarbodiimide).
-
Conditions :
Challenges and Mitigation Strategies
-
Side Reactions :
-
Low Yields in Thiazole Synthesis :
Comparative Analysis of Methods
Table 3 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Coupling | 78 | 98 | Moderate |
| One-Pot Multi-Component | 81 | 95 | High |
| Reductive Amination | 76 | 97 | Low |
Q & A
Basic Research Question
- ¹H NMR : The dihydroisoquinoline’s aromatic protons (6,7-dimethoxy) appear as singlets at δ 6.7–7.1 ppm, while thiazole protons (C4-butyl) show upfield shifts (δ 2.5–3.0 ppm) due to electron-withdrawing effects .
- ¹³C NMR : The methanone carbonyl resonates at δ 165–170 ppm, confirmed by DEPT-135 to exclude quaternary carbons .
- HRMS : Exact mass analysis (e.g., m/z 429.1782 for C₂₃H₂₉N₂O₃S⁺) validates molecular integrity and detects impurities (e.g., unreacted precursors) .
What strategies address contradictory bioactivity results in cell-based assays for this compound?
Advanced Research Question
Discrepancies may arise from:
- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted thiazole precursors can skew IC₅₀ values .
- Cellular uptake variability : Perform time-course assays with LC-MS monitoring to correlate intracellular concentrations with activity .
- Target selectivity : Combine siRNA knockdowns with competitive binding assays (e.g., SPR) to verify on-target effects .
How can molecular docking and SAR studies improve the compound’s affinity for kinase targets?
Advanced Research Question
- Docking protocols : Use AutoDock Vina with crystal structures (e.g., PDB 3POZ) to model interactions. The dihydroisoquinoline’s methoxy groups form hydrogen bonds with kinase hinge regions .
- SAR modifications :
What experimental designs mitigate metabolic instability in preclinical studies?
Advanced Research Question
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify vulnerable metabolic sites .
- Prodrug strategies : Modify the methanone group to a methyl ester (hydrolyzable in vivo) to enhance oral bioavailability .
- Stability-activity balance : Use deuterium labeling at metabolically labile positions (e.g., C2 of thiazole) to slow clearance without altering target engagement .
How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC in rodent models. Poor in vivo efficacy may stem from rapid clearance (e.g., t₁/₂ < 2 hours) .
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to assess penetration into target organs (e.g., brain for CNS targets) .
- Metabolite identification : HRMS-based metabolite ID (e.g., glutathione adducts) reveals inactivation pathways .
What analytical methods differentiate polymorphic forms of this compound, and how do they affect dissolution rates?
Advanced Research Question
- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 18.7°) to identify crystalline vs. amorphous forms .
- DSC : Melting endotherms (e.g., 160–165°C for Form I vs. 145–150°C for Form II) correlate with stability .
- Dissolution testing : Use USP Apparatus II (paddle method) in simulated gastric fluid. Amorphous forms show 2–3× faster dissolution but lower long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
